4-(3-Aminophenyl)pyrrolidin-3-amine
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Overview
Description
4-(3-Aminophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an aminophenyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-(3-Aminophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminophenylboronic acid with a pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for such compounds often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
4-(3-Aminophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
4-(3-Aminophenyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aminophenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(3-Aminophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine core but differ in their substituents and biological activities. The unique combination of the aminophenyl group and the pyrrolidine ring in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,11-12H2 |
InChI Key |
WCYCDLRMCMFFME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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